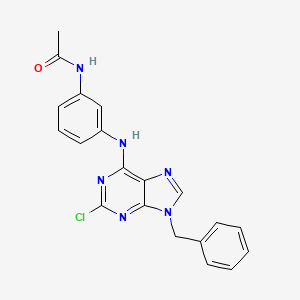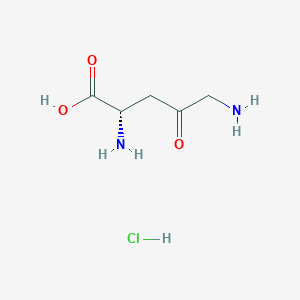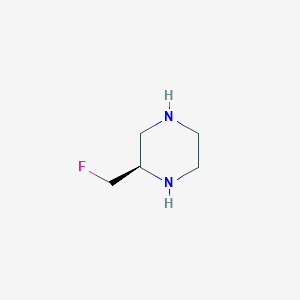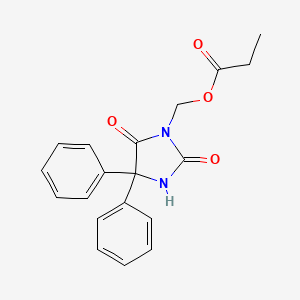
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- is a complex organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Acetamide, N-(3-((2-chloro-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(methyl)-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(phenyl)-9H-purin-6-yl)amino)phenyl)-
Uniqueness
The uniqueness of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- lies in its specific substitution pattern on the purine ring and the presence of the phenylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
125827-88-5 |
|---|---|
分子式 |
C20H17ClN6O |
分子量 |
392.8 g/mol |
IUPAC名 |
N-[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-8-5-9-16(10-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
InChIキー |
CGTISFSIFVAIOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)





![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)

